molecular formula C12H18BrN3O2 B1430631 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 67903-51-9

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Cat. No. B1430631
CAS RN: 67903-51-9
M. Wt: 316.19 g/mol
InChI Key: ZGBLPWSLKHXKBQ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a substituted benzamide, closely related to metoclopramide, and is used as an antiemetic . It is a dopamine antagonist with prokinetic properties similar to those of metoclopramide .


Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(ethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction yielded the title compound in 85% of the cases .


Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.19 . Further physical and chemical properties can be determined using various spectroscopic methods and DFT/B3LYP/6-311G (d,p) basis sets .

Scientific Research Applications

Transformation and Excretion Studies

One significant area of research involving 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is its transformation and excretion in biological systems. Arita et al. (1970) explored the transformation of a similar compound, metoclopramide, in rabbits. This research helps in understanding the metabolic pathways and excretion processes of such compounds in the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics and bioavailability of 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, under different pharmaceutical formulations, provide insights into its absorption and distribution within the body. Lücker et al. (1983) conducted such a study to evaluate how different forms of the compound are absorbed and processed in the body (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

Molecular Properties and Analysis

Research into the molecular properties of compounds like 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide helps in understanding their chemical behavior. Sawale et al. (2016) studied the molar refraction and polarizability of a similar compound, which offers insights into its interaction with other substances and its chemical properties (Sawale, Kalyankar, George, & Deosarkar, 2016).

Radiosynthesis and Imaging Applications

The development and use of radio-labeled compounds for imaging in medical research represent another application. Mertens et al. (1994) worked on radioiodinating a compound similar to 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide for potential use in γ-emission tomography, a technique used in medical imaging (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Interaction with Biological Systems

Understanding how compounds like 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide interact with biological systems is crucial for their application in pharmacology and toxicology. For instance, Jones et al. (2005) identified the urinary metabolites of metoclopramide in cattle, providing valuable information for the design of safety and environmental impact studies (Jones, Blanton, & Bowen, 2005).

Gastroprokinetic Activity

The gastroprokinetic activity of compounds like 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a significant area of research, as it relates to their potential use in treating gastrointestinal disorders. Suzuki et al. (1998) synthesized and evaluated a series of similar compounds for their 5-hydroxytryptamine 4 (5-HT4) agonistic activities, which are crucial for enhancing gastric motility and emptying (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).

Future Directions

The complex under study was examined for antibacterial activity . Future research could explore other potential applications and effects of this compound.

properties

IUPAC Name

4-amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBLPWSLKHXKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10790723
Record name 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

CAS RN

67903-51-9
Record name 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Abreu, AG Mahr, CL do Lago - Journal of Pharmaceutical and …, 2021 - Elsevier
A comprehensive forced degradation study for bromopride was carried out in accordance with International Conference on Harmonization (ICH) recommendations followed by the …
Number of citations: 6 www.sciencedirect.com
JC Abreu, CL Lago - 2020 - repositorio.usp.br
O perfil de estabilidade de novos medicamentos está diretamente relacionado com a sua potência, pureza e segurança. As amostras provenientes de estudos de estabilidade devem …
Number of citations: 3 repositorio.usp.br

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